molecular formula C10H14O2S B1474920 (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1690131-39-5

(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol

Cat. No. B1474920
CAS RN: 1690131-39-5
M. Wt: 198.28 g/mol
InChI Key: JJDCCPVAWVRJOJ-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol, also known as 2-methylthio-cyclopentanecarboxylic acid, is a cyclopentanecarboxylic acid that has been studied for its potential applications in the fields of medicine and biochemistry. It is a sulfur-containing derivative of cyclopentanecarboxylic acid, which is a small molecule that is found in many natural products and is known to possess a variety of biological activities. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

  • Phase Transfer Catalysis Sulfanylation : The compound (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol, similar to 2-methylsulfinyl-cyclanones, can be synthesized through sulfanylation reactions. Such reactions, particularly using phase transfer catalysis (PTC), can yield sulfanylated methylsulfinyl derivatives with notable stability and diastereoselectivity (Wladislaw et al., 2004).

  • Preparation of Chiral Cyclopentane Derivatives : Research indicates that (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol can be involved in the preparation of chiral cyclopentane derivatives. This includes the synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, demonstrating its utility in stereochemically controlled reactions (Davies et al., 2003).

  • Applications in Chiral Analysis : This compound, due to its chiral nature, can be important in the analysis of chiral compounds in various mediums, such as wine. Chiral gas chromatography-mass spectrometry methods can utilize such compounds for determining the enantiomeric distribution of odorant molecules (Wang et al., 2021).

  • Role in Odorant Synthesis : It is possible that (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol or related derivatives play a role in the formation of sulfur-containing odorants in wines. These compounds are essential for the aroma profile of certain wines, highlighting its significance in food chemistry (Sarrazin et al., 2007).

  • Use in Asymmetric Synthesis : The compound is useful in the asymmetric synthesis of various stereoisomers, serving as a building block in the synthesis of more complex molecules. This is particularly relevant in the creation of compounds with specific stereochemical configurations (Song et al., 2003).

  • Involvement in Complexation Reactions : It may also be involved in complexation reactions, especially in the formation of imines and bisimines derived from carbaldehydes. These reactions are significant in structural studies and the determination of complexation stability constants (Pařík & Chlupatý, 2014).

properties

IUPAC Name

(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h5-6,8,10-11H,2-4H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDCCPVAWVRJOJ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)S[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 3
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.